![molecular formula C26H44O8 B1253723 2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)
2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Indocypraea montana, Wollastonia biflora, and Sigesbeckia orientalis with data available.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound's crystal structure provides insights into its molecular framework. For instance, in the crystal structure of a related compound, Triamcinolone acetonide acetate, molecules are connected by intermolecular hydrogen bonds, forming an infinite supramolecular chain. This structure includes five condensed rings, with variations in conformation, indicating potential areas for further research and application in crystallography and molecular design (Lu, Tang, Gu, & Hu, 2011).
Solubility Studies
Understanding the solubility of compounds is essential for various applications, including pharmaceutical development. A study on the solubility of similar compounds in ethanol-water solutions found that solubility varies with temperature and ethanol mass fraction, which is crucial for the formulation of solutions and suspensions in various scientific and industrial processes (Gong, Wang, Zhang, & Qu, 2012).
Molecular Docking and Diabetes Management
A computational study on a structurally similar compound isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn, used traditionally in diabetes management, identified several potential targets for diabetes management. Molecular docking predicted the binding pose in the active site region of target proteins, offering insights into the therapeutic potential of related compounds in diabetes treatment (Muthusamy & Krishnasamy, 2016).
Synthesis and Reactivity
Research on the synthesis of similar compounds, such as various fused pyridine-and oxazole-polycyclic systems, provides foundational knowledge for synthetic chemistry. These studies contribute to the development of novel synthetic routes and the understanding of reactivity, which are critical for pharmaceutical and material science research (Nlcolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).
Eigenschaften
Produktname |
2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
|---|---|
Molekularformel |
C26H44O8 |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-24(2)17-6-5-14-11-25(3,18(29)13-28)9-7-15(14)26(17,4)10-8-19(24)34-23-22(32)21(31)20(30)16(12-27)33-23/h11,15-23,27-32H,5-10,12-13H2,1-4H3 |
InChI-Schlüssel |
QWWPCQGHWWNGET-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)O)C |
Kanonische SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)O)C |
Synonyme |
darutoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




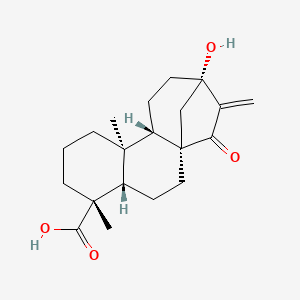
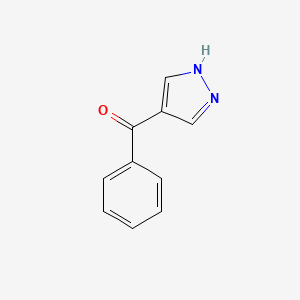

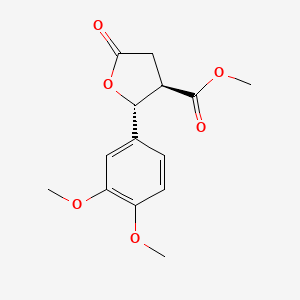

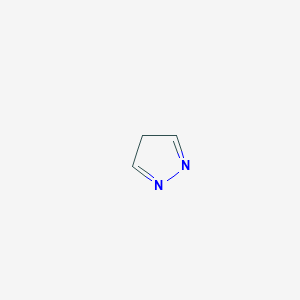
![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)
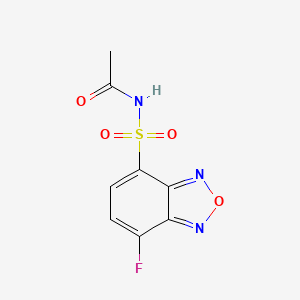
![4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1253655.png)
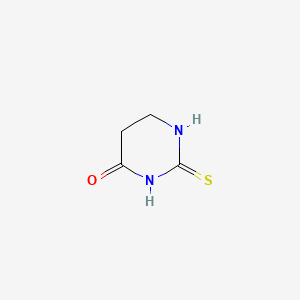


![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)